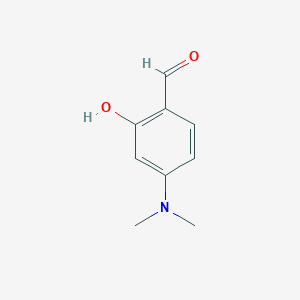

4-(Dimethylamino)-2-hydroxybenzaldehyde

Descripción general

Descripción

4-(Dimethylamino)benzaldehyde has been used in the preparation of trans-4-dimethylamino-4′-nitrostilbene. It forms colored condensation products (Schiff bases) with pyrroles and primary amines .

Synthesis Analysis

The synthesis of 4-(Dimethylamino)benzaldehyde involves solid-state synthetic route. The various thermodynamic parameters such as heat of mixing, entropy of fusion, roughness parameter, interfacial energy and excess thermodynamic functions of intermolecular complexes and eutectics were calculated using the heat of fusion values .Molecular Structure Analysis

The experimental and theoretical study on the molecular structure of 4-(Dimethylamino)benzaldehyde is presented. The IR and Raman spectra were recorded in solid state. Optimized geometry, vibrational frequencies and various thermodynamic parameters of the title compound were calculated using DFT methods .Chemical Reactions Analysis

4-(Dimethylamino)benzaldehyde acts as a strong electrophile which reacts with the electron-rich α-carbon (2-position) of indole rings to form a blue-colored adduct . It can be used to detect the presence of indole alkaloids .Physical And Chemical Properties Analysis

According to orbital natural bond calculations, the compound’s stability is due to hyper-conjugative interactions and a hydrogen-bonding network. Molecular Electrostatic Potential (MEP) is also performed. HOMO and LUMO energies have been identified .Aplicaciones Científicas De Investigación

Synthesis and Crystallography

DMAHB and its derivatives are commonly employed in the synthesis of complex molecules. For instance, N′-(4-Diethylamino-2-hydroxybenzylidene)-4-(dimethylamino)benzohydrazide methanol monosolvate was prepared by reacting 4-diethylamino-2-hydroxybenzaldehyde with 4-(dimethylamino)benzohydrazide, showcasing its utility in producing hydrazone compounds with specific structural configurations (Su et al., 2011). Similarly, N′-[4-(Dimethylamino)benzylidene]-3-hydroxybenzohydrazide was synthesized, demonstrating the compound's versatility in forming layered crystal structures through hydrogen bonding (Yi‐Bo Nie, 2008).

Solubility and Thermodynamics

The solubility and solution thermodynamics of related compounds, such as 4-hydroxybenzaldehyde, in various organic solvents have been extensively studied. These studies provide essential data for understanding the solubility behavior and designing purification processes for related chemical entities (Jian Wang et al., 2017).

Chemical Protection and Deprotection

In organic synthesis, protecting groups are crucial for the selective modification of molecules. 4-(Dimethylamino)-2-hydroxybenzaldehyde has been involved in the development of novel protection strategies for diols, highlighting its role in facilitating complex synthetic pathways (H. Osajima et al., 2009).

Oxidation Processes

The selective oxidation of aromatic methyl groups to aldehydes is a significant transformation in organic chemistry, with substituted hydroxybenzaldehydes serving as key intermediates. Research on the selective oxidation processes, including the use of copper-mediated systems, illustrates the importance of derivatives of 4-hydroxybenzaldehyde in synthesizing valuable intermediates for various industries (C. Boldron et al., 2005).

Spectroscopic Applications

Spectroscopic studies of Schiff bases derived from reactions involving this compound and its analogs provide insights into their molecular structures and potential applications in materials science and molecular sensing (R. Issa et al., 2008).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-(dimethylamino)-2-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-10(2)8-4-3-7(6-11)9(12)5-8/h3-6,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KURCTZNCAHYQOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30431126 | |

| Record name | 4-(dimethylamino)-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

41602-56-6 | |

| Record name | 4-(dimethylamino)-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[b]thiophen-2-yl(phenyl)methanol](/img/structure/B180888.png)

![1-Methyl-n-(3-methylphenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B180891.png)

![1,3,10,10-Tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene](/img/structure/B180893.png)

![N-[(2-Chlorophenyl)methyl]glycine](/img/structure/B180898.png)

![N-(3-chloro-4-fluorophenyl)-6-(methylthio)pyrimido[5,4-d]pyrimidin-4-amine](/img/structure/B180901.png)